2,5-DMA is the alpha-methyl homologue of 2C-H, a psychedelic drug (). Understanding the pharmacological effects of 2,5-DMA could provide insights into the mechanisms of action of related psychoactive compounds. Studies on related drugs suggest 2,5-DMA might interact with serotonin receptors, potentially leading to psychedelic effects, but this has not been directly investigated for 2,5-DMA itself.
One study investigated the cytochrome P450 (CYP) isoenzymes involved in metabolizing 2,5-DMA derivatives (). This research aimed to identify the enzymes responsible for breaking down the drug in the body. The findings suggest that 2,5-DMA derivatives might inhibit a specific CYP enzyme (CYP2D6), potentially affecting the metabolism of other drugs that rely on the same enzyme.
2,5-Dimethoxyamphetamine is a member of the dimethoxyamphetamine family, which includes several isomers. It is structurally similar to methoxyamphetamine and has been classified as a psychedelic compound. The chemical formula for 2,5-dimethoxyamphetamine is , with a molecular weight of approximately 195.26 g/mol. This compound is known for its hallucinogenic properties and is often associated with the broader category of amphetamines, which are characterized by their stimulant effects on the central nervous system .
2,5-Dimethoxyamphetamine exhibits psychoactive effects primarily through its action as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for its hallucinogenic effects, which can include altered perception, mood changes, and cognitive disruptions. The compound's potency is influenced by structural modifications; for instance, adding substituents at specific positions on the aromatic ring can enhance or diminish its activity .
The synthesis of 2,5-dimethoxyamphetamine typically involves several steps:
While 2,5-dimethoxyamphetamine does not have accepted medical uses and is classified as a Schedule I controlled substance in many jurisdictions, it has been of interest in research settings for its potential effects on serotonin receptors and its role in studying psychedelic compounds. Its analogs have been explored for their therapeutic potentials in treating mood disorders and other psychological conditions .
Research indicates that 2,5-dimethoxyamphetamine interacts significantly with serotonin receptors, particularly the 5-HT2A receptor. This interaction results in various neurological effects that are characteristic of psychedelics. Studies have shown that this compound can modulate neural activity related to perception and cognition, suggesting potential pathways for further research into its therapeutic applications .
Several compounds share structural similarities with 2,5-dimethoxyamphetamine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,5-Dimethoxy-4-methylamphetamine | Methyl group at position 4 | More potent than 2,5-Dimethoxyamphetamine |
2C-H (2,5-Dimethoxyphenethylamine) | Phenethylamine backbone | Known for its hallucinogenic properties |
2,5-Dimethoxy-4-bromoamphetamine | Bromine substituent at position 4 | Increased potency compared to 2,5-Dimethoxyamphetamine |
3,4-Dimethoxyamphetamine | Different methoxy positions | Exhibits different psychoactive effects |
2C-B (2,5-Dimethoxy-4-bromophenethylamine) | Bromine at position 4 | Notable for its strong visual effects |
These compounds illustrate how variations in substitution patterns on the aromatic ring can lead to significant differences in potency and effects. The presence of additional functional groups often enhances psychotropic activity or alters the pharmacological profile of the molecule .
2,5-Dimethoxyamphetamine possesses the systematic International Union of Pure and Applied Chemistry name 1-(2,5-dimethoxyphenyl)propan-2-amine. The compound exhibits a molecular formula of C₁₁H₁₇NO₂ with a molecular weight of 195.26 grams per mole. The Chemical Abstracts Service registry number for this substance is 2801-68-5, providing a unique identifier for chemical databases and regulatory frameworks.
The structural architecture of 2,5-dimethoxyamphetamine consists of a phenethylamine backbone featuring methoxy substituents at the 2- and 5-positions of the aromatic ring, coupled with an alpha-methyl group on the ethylamine side chain. This configuration places the compound within the broader classification of substituted amphetamines, specifically the dimethoxyamphetamine subclass. The molecule contains a stereocenter at the alpha-carbon, resulting in the existence of both dextrorotatory and levorotatory enantiomers.
Table 1: Chemical Identifiers and Physical Properties
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 1-(2,5-dimethoxyphenyl)propan-2-amine |
Molecular Formula | C₁₁H₁₇NO₂ |
Molecular Weight | 195.26 g/mol |
Chemical Abstracts Service Number | 2801-68-5 |
European Community Number | 220-540-2 |
Drug Enforcement Administration Code | 7396 |
ChEMBL Identifier | CHEMBL8642 |
DrugBank Identifier | DB01465 |
The compound's chemical structure can be systematically described through various nomenclature systems, with alternative names including 2,5-dimethoxy-alpha-methylbenzeneethanamine and benzeneethanamine, 2,5-dimethoxy-alpha-methyl. These naming conventions reflect the dual nature of the compound as both a substituted phenethylamine and a methylated amphetamine derivative.
Spectroscopic characterization reveals distinctive features that facilitate analytical identification. Nuclear magnetic resonance studies demonstrate characteristic chemical shifts corresponding to the methoxy groups, aromatic protons, and aliphatic chain components. The compound's infrared spectrum exhibits absorption bands consistent with aromatic carbon-hydrogen stretching, methoxy carbon-oxygen bonds, and primary amine functionality.
The initial synthesis of 2,5-dimethoxyamphetamine was accomplished in 1939 by researchers Richard Baltzly and Johannes S. Buck at a laboratory facility in Tuckahoe, New York. This pioneering work established the fundamental synthetic methodology for accessing this compound class and laid the groundwork for subsequent investigations into structurally related derivatives.
The historical development of 2,5-dimethoxyamphetamine research gained significant momentum through the comprehensive studies conducted by Alexander Shulgin, who extensively characterized the compound's properties and documented his findings in the seminal publication Phenethylamines I Have Known and Loved. Shulgin's systematic approach to phenethylamine chemistry provided detailed synthetic protocols, analytical characterization data, and structure-activity relationship insights that continue to inform contemporary research.
The compound's significance extends beyond its individual properties to its role as the foundational structure for the "DOx" series of substituted amphetamines. This designation reflects the systematic approach to chemical modification wherein various substituents are introduced at the 4-position of the 2,5-dimethoxyamphetamine scaffold, generating compounds such as 2,5-dimethoxy-4-bromoamphetamine, 2,5-dimethoxy-4-iodoamphetamine, and 2,5-dimethoxy-4-chloroamphetamine.
Research conducted during the mid-20th century at institutions including the New York State Psychiatric Institute involved systematic investigations of dimethoxyamphetamine derivatives. These studies, which formed part of broader pharmacological research programs, contributed to the understanding of structure-activity relationships within this chemical class.
Table 2: Historical Research Milestones
Year | Researcher(s) | Institution | Contribution |
---|---|---|---|
1939 | Richard Baltzly, Johannes S. Buck | Tuckahoe, New York | Initial synthesis |
1960s | Various researchers | New York State Psychiatric Institute | Systematic pharmacological studies |
1970s-1990s | Alexander Shulgin | Private laboratory | Comprehensive characterization and documentation |
1991 | Alexander and Ann Shulgin | - | Publication of Phenethylamines I Have Known and Loved |
The synthetic methodologies developed for 2,5-dimethoxyamphetamine have evolved to incorporate modern chemical techniques while maintaining the fundamental structural transformations established in early research. Contemporary synthetic approaches often utilize reductive amination strategies, wherein 2,5-dimethoxyacetophenone serves as a key intermediate in the construction of the target molecule.
The dimethoxyamphetamine series encompasses six distinct positional isomers, each characterized by unique placement of methoxy substituents on the aromatic ring. These isomers include 2,3-dimethoxyamphetamine, 2,4-dimethoxyamphetamine, 2,5-dimethoxyamphetamine, 2,6-dimethoxyamphetamine, 3,4-dimethoxyamphetamine, and 3,5-dimethoxyamphetamine.
The structural diversity within this isomeric series provides valuable insights into the relationship between substitution patterns and molecular properties. Each isomer exhibits distinct physical and chemical characteristics, despite sharing identical molecular formulas and weights. This phenomenon presents significant analytical challenges, as conventional mass spectrometry techniques may yield similar fragmentation patterns for different isomers.
2,5-Dimethoxyamphetamine occupies a unique position within this series due to its role as the alpha-methyl homologue of 2,5-dimethoxyphenethylamine, also known as 2C-H in the phenethylamine nomenclature system. This relationship establishes 2,5-dimethoxyamphetamine as a bridge between the phenethylamine and amphetamine chemical families.
Table 3: Dimethoxyamphetamine Positional Isomers
Isomer | Methoxy Positions | Research Status | Notable Characteristics |
---|---|---|---|
2,3-Dimethoxyamphetamine | 2, 3 | Limited studies | Minimal characterization |
2,4-Dimethoxyamphetamine | 2, 4 | Characterized by Shulgin | Stimulative properties reported |
2,5-Dimethoxyamphetamine | 2, 5 | Extensively studied | Parent compound for DOx series |
2,6-Dimethoxyamphetamine | 2, 6 | Synthesized but untested | Effects unknown in humans |
3,4-Dimethoxyamphetamine | 3, 4 | Historical research | Subject of institutional studies |
3,5-Dimethoxyamphetamine | 3, 5 | Synthesized but untested | Effects unknown in humans |
Analytical differentiation of these isomers requires sophisticated instrumental techniques, including gas chromatography-mass spectrometry and gas chromatography-infrared detection methodologies. Research has demonstrated that perfluoroacylation of the amine functional group can enhance analytical discrimination by providing distinct fragmentation pathways for each isomer.
The systematic study of positional isomerism in dimethoxyamphetamines has contributed to broader understanding of structure-activity relationships in psychoactive phenethylamines. The strategic placement of methoxy groups influences not only the compounds' chemical reactivity but also their interaction with biological targets, making this isomeric series valuable for medicinal chemistry research.
Chromatographic separation of dimethoxyamphetamine isomers has been achieved using capillary gas chromatography with polar stationary phases such as Rtx-200, which provides excellent resolution for structural differentiation. These analytical advances have proven essential for forensic identification and research applications where precise structural determination is required.
The relationship between 2,5-dimethoxyamphetamine and its phenethylamine analogue 2,5-dimethoxyphenethylamine exemplifies the systematic approach to chemical modification that characterizes modern medicinal chemistry. The addition of the alpha-methyl group not only alters the compound's metabolic stability but also modifies its receptor binding profile and overall pharmacological characteristics.
2,5-Dimethoxyamphetamine exhibits distinctive binding characteristics across the serotonin receptor family, demonstrating preferential affinity for specific receptor subtypes. The compound's pharmacological profile reveals selective interactions with 5-hydroxytryptamine receptors, with notable variations in binding affinity and functional activity across different subtypes [1] [2].
2,5-Dimethoxyamphetamine functions as a low-potency partial agonist at the 5-hydroxytryptamine 2A receptor, displaying complex binding characteristics that distinguish it from classical psychedelic compounds [1]. The compound exhibits binding affinity values ranging from 211 to 5,200 nanomolar for the 5-hydroxytryptamine 2A receptor, demonstrating substantial variability across different experimental conditions and signaling cascade assessments [1].
Functional analyses reveal that 2,5-dimethoxyamphetamine produces half-maximal effective concentration values ranging from 160 to 3,548 nanomolar at the 5-hydroxytryptamine 2A receptor, with this wide range reflecting dependence on specific signaling pathways and experimental methodologies employed [1]. The compound demonstrates maximal efficacy values between 58 and 109 percent relative to endogenous serotonin, indicating partial agonist characteristics rather than full receptor activation [1].
The partial agonism profile of 2,5-dimethoxyamphetamine at 5-hydroxytryptamine 2A receptors involves complex receptor-ligand interactions that result in reduced maximal response compared to full agonists [3] [4]. Studies utilizing agonist radioligands have demonstrated that 2,5-dimethoxyamphetamine and related compounds exhibit agonist-like binding characteristics, with Hill coefficients significantly less than unity in competition assays, suggesting multiple binding states or cooperative interactions [5].
2,5-Dimethoxyamphetamine demonstrates selectivity patterns across the 5-hydroxytryptamine receptor family, with preferential affinity for 5-hydroxytryptamine 2 receptor subtypes compared to 5-hydroxytryptamine 1 receptors [2]. The compound exhibits binding affinity of 1,039 nanomolar at 5-hydroxytryptamine 2B receptors and variable affinity ranging from 104 to greater than 10,000 nanomolar at 5-hydroxytryptamine 2C receptors [1].
At 5-hydroxytryptamine 1 receptor subtypes, 2,5-dimethoxyamphetamine shows considerably lower affinity, with binding values of 2,583 nanomolar at 5-hydroxytryptamine 1A receptors and 8,435 nanomolar at 5-hydroxytryptamine 1B receptors [1]. This selectivity profile indicates preferential interaction with 5-hydroxytryptamine 2 receptor populations, consistent with the pharmacological characteristics of substituted amphetamine derivatives [2].
Functional assessments at 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors reveal that 2,5-dimethoxyamphetamine acts as an agonist with half-maximal effective concentration values of 3,390 to greater than 10,000 nanomolar and 3,144 nanomolar, respectively [1]. The compound demonstrates high efficacy at these receptors, with maximal efficacy values of 93 percent at 5-hydroxytryptamine 2B receptors and 76 percent at 5-hydroxytryptamine 2C receptors [1].
2,5-Dimethoxyamphetamine exhibits minimal interaction with monoamine transporters, distinguishing it from classical psychostimulant amphetamines that primarily exert their effects through transporter inhibition or reversal [1] [6]. The compound demonstrates binding affinity values greater than 7,000 nanomolar at the serotonin transporter, norepinephrine transporter, and dopamine transporter, indicating negligible transporter affinity [1].
This absence of significant monoamine transporter interaction represents a fundamental mechanistic distinction between 2,5-dimethoxyamphetamine and traditional amphetamine derivatives [6]. Classical amphetamines such as para-methoxyamphetamine function as releasing agents by inhibiting monoamine reuptake and promoting reverse transport through these proteins [6]. In contrast, 2,5-dimethoxyamphetamine lacks these transporter-mediated effects, instead relying primarily on direct receptor activation for its pharmacological actions [6].
Experimental evidence demonstrates that 2,5-dimethoxyamphetamine does not induce significant monoamine release through transporter reversal mechanisms [6]. Studies utilizing ventricular perfusion techniques in animal models have shown that while related compounds such as para-methoxyamphetamine effectively increase the release of radioactively labeled serotonin from brain tissue, 2,5-dimethoxyamphetamine actually decreases such release, indicating absence of transporter-mediated serotonin efflux [6].
The pharmacological profile indicates that 2,5-dimethoxyamphetamine acts directly on serotonin receptors rather than through indirect mechanisms involving neurotransmitter release [6]. This direct receptor activation mechanism explains the compound's serotonergic effects without the accompanying stimulant properties typically associated with monoamine transporter inhibition. The absence of reuptake inhibition also contributes to the compound's distinct pharmacological profile compared to classical amphetamine derivatives that produce both psychostimulant and serotonergic effects [7].
2,5-Dimethoxyamphetamine undergoes hepatic metabolism primarily through cytochrome P450 isoenzyme-mediated pathways, with cytochrome P450 2D6 identified as the principal enzyme responsible for its biotransformation [8] [9]. The primary metabolic pathway involves O-demethylation reactions that remove methoxy groups from the aromatic ring structure, fundamentally altering the compound's pharmacological properties [8].
Cytochrome P450 2D6 represents the sole isoenzyme significantly involved in 2,5-dimethoxyamphetamine metabolism, as demonstrated through comprehensive screening studies utilizing microsomes from insect cells heterologously expressing human cytochrome P450 enzymes [8]. The metabolic conversion rates through this pathway are notably low, with small amounts of metabolites formed relative to substrate concentration, indicating limited metabolic turnover [8].
The metabolic pathway specificity for cytochrome P450 2D6 has important implications for drug interactions and individual variability in 2,5-dimethoxyamphetamine metabolism [8]. Competitive inhibition studies reveal that 2,5-dimethoxyamphetamine acts as a non-mechanism-based competitive inhibitor of cytochrome P450 2D6, with inhibition constants ranging from 7.1 to 296 micromolar when assessed using recombinant cytochrome P450 2D6 systems [8].
Comparative analysis with established cytochrome P450 2D6 inhibitors demonstrates that 2,5-dimethoxyamphetamine exhibits relatively weak inhibitory potency [8]. The inhibition constants for 2,5-dimethoxyamphetamine are substantially higher than those observed for quinidine (0.0092 micromolar) and fluoxetine (8.2 micromolar), indicating lower potential for clinically significant drug interactions [8]. However, the inhibitory effects suggest that interactions with other cytochrome P450 2D6 substrates remain possible, though unlikely under typical exposure conditions [8].
The metabolic pathway involves O-demethylation of the methoxy substituents on the aromatic ring, leading to the formation of hydroxylated metabolites [8] [10]. This biotransformation represents the primary route of 2,5-dimethoxyamphetamine elimination and detoxification, with the resulting metabolites exhibiting altered pharmacological activity compared to the parent compound. The limited involvement of other cytochrome P450 isoenzymes indicates a relatively simple metabolic profile compared to more complex substituted amphetamine derivatives that undergo multiple parallel metabolic pathways [8].
Acute Toxic